5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine
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Overview
Description
5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C12H14N4. It is known for its unique structure, which combines a triazole ring with a pyrazine ring, making it a compound of interest in various fields of scientific research .
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit high biological potential, acting as modulators of σ-receptors, inhibitors of β-secretase-1 (bace-1), and cytochrome cyp8b1 . They also possess antiviral activity .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to impact various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to exhibit antiviral and antitumor activity .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
The synthesis of 5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine typically involves the cyclization of azides with alkynes. One common method is the intramolecular azide-alkyne cycloaddition, where N-(2-azidoethyl)prop-2-yn-1-amines are heated under reflux conditions to form the triazolopyrazine structure . Another method involves the use of palladium-copper catalysis to facilitate the cyclization process . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine can be compared with other similar compounds such as:
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine: Lacks the benzyl group, which may affect its biological activity.
5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]thiadiazolo[5,4-c]pyridine: Contains a thiadiazole ring instead of a triazole ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound in various research fields.
Biological Activity
5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine (CAS: 1305336-09-7) is a heterocyclic compound notable for its diverse biological activities. This compound features a unique structure that combines a triazole ring with a pyrazine moiety, which contributes to its potential therapeutic applications. Recent studies have highlighted its role in various biological processes, including anticancer activity and modulation of specific receptors.
- Molecular Formula : C₁₂H₁₄N₄
- Molecular Weight : 214.27 g/mol
- IUPAC Name : this compound
- CAS Number : 1305336-09-7
Biological Activity
The biological activity of this compound has been investigated across various studies. Key findings include:
Anticancer Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. Notably:
- HeLa Cells : IC₅₀ = 0.126 μM
- SMMC-7721 Cells : IC₅₀ = 0.071 μM
- K562 Cells : IC₅₀ = 0.164 μM
These results indicate that this compound is more potent than standard chemotherapeutic agents like doxorubicin in certain contexts .
The compound acts through several mechanisms:
- Sigma Receptor Modulation : It modulates sigma receptors which are implicated in various neurological disorders.
- β-Secretase Inhibition (BACE-1) : This inhibition suggests potential applications in Alzheimer's disease therapy.
- Antiviral Activity : Exhibits activity against hepatitis B virus and herpes simplex virus .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. For instance:
- Substituents on the benzyl group can affect receptor binding and overall potency.
- Electron-donating groups have been shown to increase activity against cancer cells .
Study on Anticancer Properties
A comprehensive study evaluated the anticancer properties of various derivatives of triazolo-pyrazines. The findings indicated that:
- The presence of electron-donating groups significantly enhances the anticancer efficacy.
- Compounds with structural similarities to 5-benzyl derivatives demonstrated comparable or improved activities against multiple cancer cell lines .
Neuroprotective Effects
Another research avenue explored the neuroprotective potential of this compound through its action on sigma receptors. The modulation of these receptors may provide therapeutic benefits for neurodegenerative conditions .
Summary Table of Biological Activities
Properties
IUPAC Name |
5-benzyl-6,7-dihydro-4H-triazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-4-11(5-3-1)9-15-6-7-16-12(10-15)8-13-14-16/h1-5,8H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVAGHLYGKZDLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=N2)CN1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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